Para‑Nitro Orientation Confers Superior Antiproliferative Potency in MCF‑7 Breast Cancer Cells
In a head‑to‑head panel of regioisomeric nitro‑isoxazole‑4‑carboxylate ethyl esters, the para‑nitro derivative 7035‑82‑7 exhibited the most potent growth inhibition of MCF‑7 breast adenocarcinoma cells, achieving an IC50 of 11.2 µM [1]. By contrast, the meta‑nitro isomer (CAS not disclosed in primary source) gave an IC50 of 27.8 µM, and the ortho‑nitro isomer was inactive at concentrations up to 50 µM [1].
| Evidence Dimension | Antiproliferative IC50 in MCF‑7 cells |
|---|---|
| Target Compound Data | IC50 = 11.2 µM |
| Comparator Or Baseline | meta‑nitro isomer: IC50 = 27.8 µM; ortho‑nitro isomer: IC50 > 50 µM |
| Quantified Difference | 2.5‑fold more potent than meta‑nitro; >4.5‑fold more potent than ortho‑nitro |
| Conditions | MCF‑7 human breast adenocarcinoma cell line; MTT assay; 72 h exposure; data reported as mean ± SD (n = 3) |
Why This Matters
For procurement of a nitro‑isoxazole building block intended for breast‑cancer‑relevant SAR, only the para‑nitro regioisomer ensures cell‑based activity at low‑micromolar concentrations, directly reducing the number of iterations required in medicinal chemistry campaigns.
- [1] Keshavarzipour F, et al. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Sci Rep. 2024;14(1):28017. Supplementary Table S1. View Source
